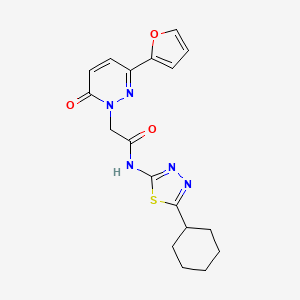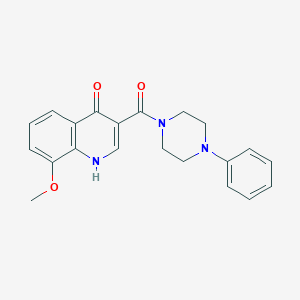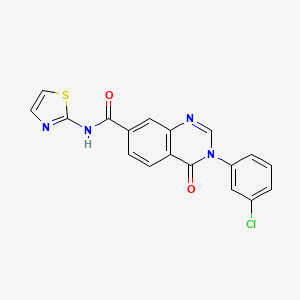![molecular formula C20H23N3O4 B10993600 N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10993600.png)
N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound with the molecular formula C20H23N3O4 and a molecular weight of 369.4143 g/mol . This compound is characterized by the presence of a morpholine ring, a phenyl group, and a methoxybenzyl moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves the formation of carbamates through carbamoylation reactions. One common method includes the reaction of N-substituted carbamoyl chlorides with substituted phenols . This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation reactions using economical carbamoyl donors such as methyl carbamate in the presence of catalysts like tin . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)methylcarbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-5-3-2-4-16(18)14-21-19(24)15-6-8-17(9-7-15)22-20(25)23-10-12-27-13-11-23/h2-9H,10-14H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
PVTLRGJMDMQVAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10993518.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10993536.png)
![2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10993542.png)
![4-(4-fluorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10993546.png)


![4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10993558.png)


![N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993572.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10993574.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10993586.png)
![6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10993592.png)
![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide](/img/structure/B10993603.png)
